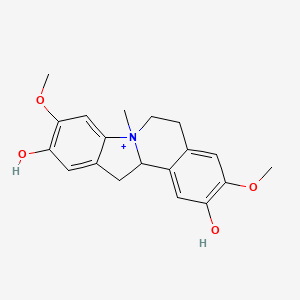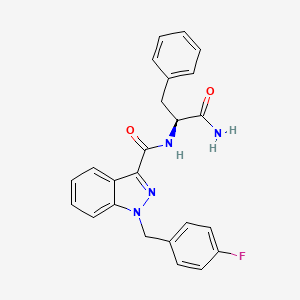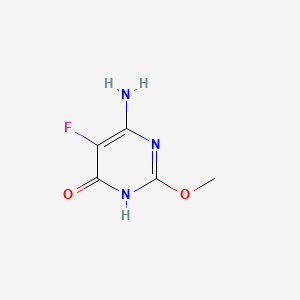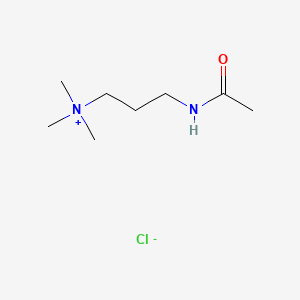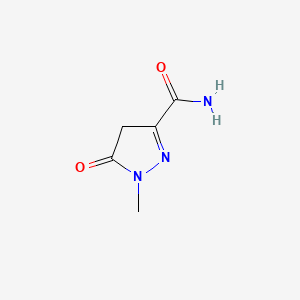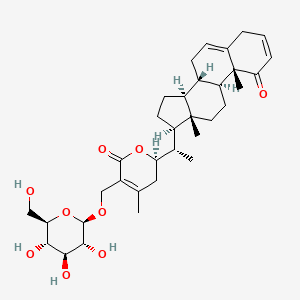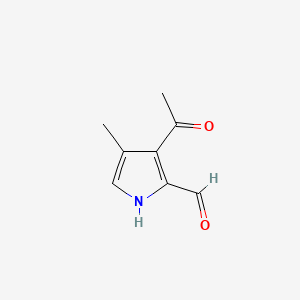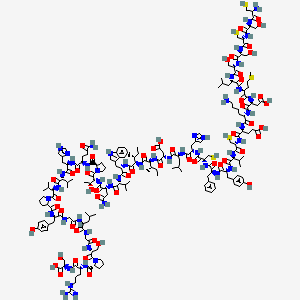
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, also known as MBTMP, is an organic compound consisting of a pyrrole ring with two methyl groups and two boron-based dioxaborolane groups. It is a versatile compound with numerous applications in the fields of chemistry, biology, and materials science.
Applications De Recherche Scientifique
Synthesis of Colored Polymers
Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, employing a palladium-catalyzed polycondensation method. These polymers, soluble in organic solvents, displayed potential for various applications due to their unique color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).
Structural and DFT Study of Boric Acid Ester Intermediates
Huang et al. (2021) explored the synthesis and structural characterization of compounds involving boric acid ester intermediates with benzene rings. The study included crystallographic analyses and density functional theory (DFT) calculations, revealing key physicochemical properties of these compounds (Huang et al., 2021).
Dithioketopyrrolopyrrole (DTPP)-Based Conjugated Polymers
Welterlich and Tieke (2013) prepared DTPP-based polymers with potential applications in electrochromic displays and other electronic devices. These polymers exhibited excellent solubility, photo-stability, and optical properties (Welterlich & Tieke, 2013).
Luminescent Properties of Fluorene Copolymers
Cheon et al. (2005) synthesized copolymers showing luminescent properties, which were characterized using various spectroscopic methods. These materials have potential applications in photonic devices (Cheon et al., 2005).
Synthesis and Crystal Structure of Methyl 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Huang et al. (2021) also focused on synthesizing and characterizing a specific boric acid ester derivative. The study combined experimental and theoretical approaches to understand the compound's properties (Huang et al., 2021).
Poly[bis(pyrrol-2-yl)arylenes] for Conducting Polymers
Sotzing et al. (1996) synthesized a series of conducting polymers with low oxidation potential monomers, showing stability in their electrically conducting form. These materials are significant for electronic applications (Sotzing et al., 1996).
Electrochemical Polymerization of IsoDPP Derivatives
Welterlich, Neudörfl, and Tieke (2015) prepared π-conjugated polymers containing isoDPP units, which demonstrated reversible oxidation and reduction behavior, making them suitable for electrochromic displays (Welterlich, Neudörfl, & Tieke, 2015).
Propriétés
IUPAC Name |
1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGYKJQPDKDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29B2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682225 |
Source


|
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
CAS RN |
1218791-17-3 |
Source


|
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

